molecular formula C15H12N2O2 B501527 N-(5-methyl-3-isoxazolyl)-2-naphthamide

N-(5-methyl-3-isoxazolyl)-2-naphthamide

Cat. No.: B501527
M. Wt: 252.27g/mol
InChI Key: AGFXSIIVAPLKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-2-naphthamide is a heterocyclic amide derivative featuring a naphthalene ring system linked via an amide bond to a 5-methyl-3-isoxazolyl group. Its synthesis typically involves coupling reactions between naphthoyl chlorides and 5-methyl-3-isoxazolamine derivatives under controlled conditions.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C15H12N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,16,17,18)

InChI Key

AGFXSIIVAPLKHR-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • For example, (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (from ) exhibits a conjugated acrylamide system, enhancing rigidity and hydrogen-bonding capacity compared to the naphthamide analog. This structural difference correlates with varied antimicrobial efficacy .
  • Urea derivatives (e.g., PNU-120596): The substitution of the amide group with a urea linkage, as in N-(5-chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea, introduces hydrogen-bond donors and acceptors, enabling allosteric modulation of nicotinic receptors. This contrasts with the naphthamide’s lack of receptor-binding activity .

Data Tables

Key Research Findings

  • Bioactivity : The 5-methyl-3-isoxazolyl group is critical for antimicrobial activity, but substituents on the aromatic amide dictate specificity. Naphthamide derivatives may excel in lipid-rich environments due to increased hydrophobicity .
  • Receptor Interactions : Urea derivatives highlight the importance of hydrogen-bonding networks in receptor modulation, a feature absent in simple amides like the target compound .

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